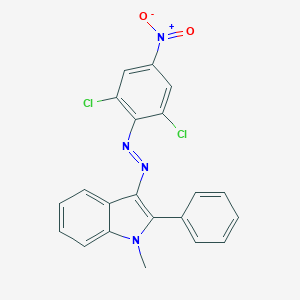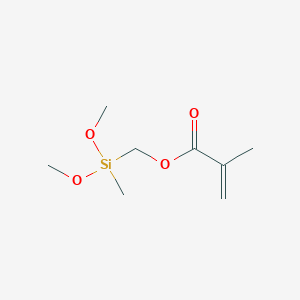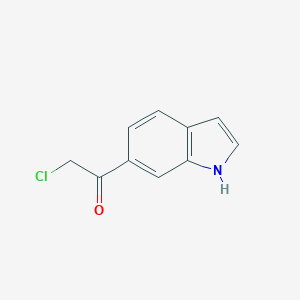
2-Cloro-1-(1H-indol-6-YL)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1H-indol-6-YL)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a chloro group attached to an ethanone moiety, which is further connected to an indole ring. The indole ring system is a common structural motif in many biologically active molecules, making this compound of interest in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
2-Chloro-1-(1H-indol-6-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways, leading to various downstream effects .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1H-indol-6-YL)ethanone typically involves the introduction of a chloro group to an indole derivative. One common method is the reaction of 1H-indole-6-carbaldehyde with thionyl chloride (SOCl2) to form the corresponding chloro derivative. This reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 2-Chloro-1-(1H-indol-6-YL)ethanone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(1H-indol-6-YL)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 2-amino-1-(1H-indol-6-YL)ethanone or 2-thio-1-(1H-indol-6-YL)ethanone.
Oxidation Reactions: Formation of 2-chloro-1-(1H-indol-6-YL)acetic acid.
Reduction Reactions: Formation of 2-chloro-1-(1H-indol-6-YL)ethanol.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Indol-6-YL)ethanone: Lacks the chloro group, which may result in different biological activities and reactivity.
2-Bromo-1-(1H-indol-6-YL)ethanone: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological properties.
2-Chloro-1-(1H-indol-3-YL)ethanone: The chloro group is attached to a different position on the indole ring, leading to variations in its chemical and biological behavior.
Uniqueness
2-Chloro-1-(1H-indol-6-YL)ethanone is unique due to the specific positioning of the chloro group and the ethanone moiety on the indole ring. This unique structure can result in distinct chemical reactivity and biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
2-chloro-1-(1H-indol-6-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEZBMJMDRLDLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558299 |
Source


|
| Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123216-45-5 |
Source


|
| Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
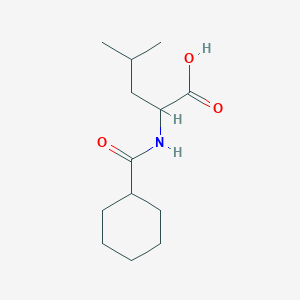
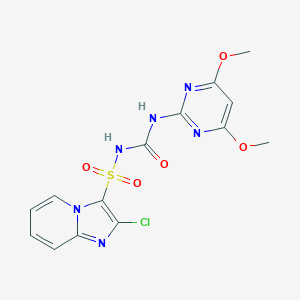
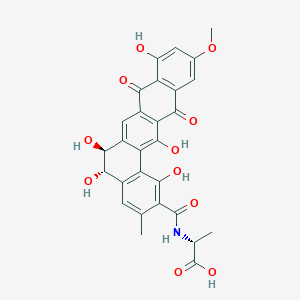
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

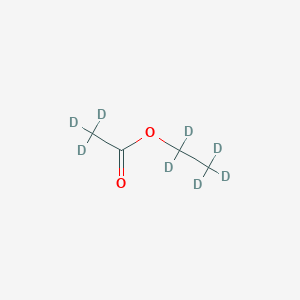
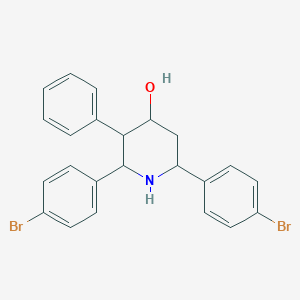
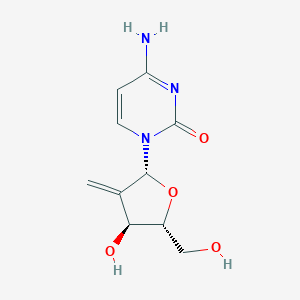
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B37616.png)
